4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride

Description

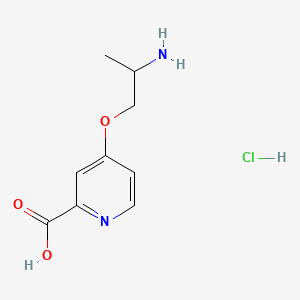

4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a pyridine-based compound featuring a 2-aminopropoxy substituent at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring, with a hydrochloride salt form.

Properties

Molecular Formula |

C9H13ClN2O3 |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

4-(2-aminopropoxy)pyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-6(10)5-14-7-2-3-11-8(4-7)9(12)13;/h2-4,6H,5,10H2,1H3,(H,12,13);1H |

InChI Key |

NWDQEIVZZSKKRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC(=NC=C1)C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as automated reactors and purification systems to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.

Scientific Research Applications

4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural analogs and their differentiating features:

*Estimated based on structural analogs.

Key Observations:

- Substituent Position: Most analogs retain the pyridine-2-carboxylic acid backbone but vary in the substituent at the 4-position. For example, the target compound’s 2-aminopropoxy group contrasts with the ethylamino group in or the hydroxypropyl group in .

- Functional Groups : The hydrochloride salt is common across many analogs, enhancing solubility. However, carboxamide derivatives (e.g., ) exhibit reduced acidity compared to carboxylic acids .

- Ring Systems : Compounds like the thiazolo-pyridine in introduce fused bicyclic structures, which may alter electronic properties and bioavailability compared to simpler pyridine derivatives .

Biological Activity

4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyridine ring substituted with an aminopropoxy group and a carboxylic acid moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with histone acetyltransferases (HATs), particularly p300/CBP. These enzymes play crucial roles in gene transcription regulation by acetylating lysine residues on histones and transcription factors. Studies have shown that this compound can inhibit the HAT activity of p300, thereby affecting gene expression related to various cellular processes such as proliferation and apoptosis .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Study on Histone Acetylation

In a study focusing on the structure-activity relationship (SAR) of various pyridine derivatives, it was found that modifications to the side chains significantly affected their inhibitory potency against p300 HAT. Specifically, compounds with polar substituents demonstrated enhanced activity, suggesting that the electronic properties of substituents play a critical role in their biological efficacy .

Therapeutic Implications

Given its mechanism of action, this compound has potential therapeutic implications in cancer treatment. By inhibiting HAT activity, this compound could modulate gene expression patterns associated with tumor growth and metastasis. Further research is warranted to explore its efficacy in vivo and its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.